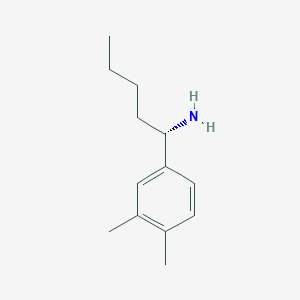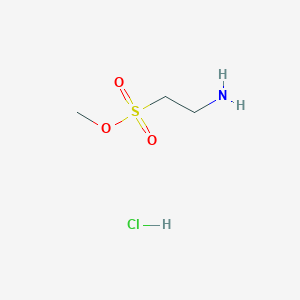
Methyl2-aminoethane-1-sulfonatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl2-aminoethane-1-sulfonatehydrochloride is an organic compound with the molecular formula C3H9NO3S. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to act as a buffer, chelating agent, and detergent.
准备方法
Synthetic Routes and Reaction Conditions
Methyl2-aminoethane-1-sulfonatehydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of methylamine with ethylene oxide, followed by sulfonation with sulfur trioxide. The reaction conditions typically include controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The final product is usually purified through crystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
Methyl2-aminoethane-1-sulfonatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Simpler amine compounds.
Substitution: Various substituted amine derivatives.
科学研究应用
Methyl2-aminoethane-1-sulfonatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a buffer in chemical reactions to maintain pH stability.
Biology: Acts as a chelating agent to stabilize enzymes and proteins.
Medicine: Utilized in pharmaceutical formulations for its buffering and stabilizing properties.
Industry: Employed in the production of detergents and cleaning agents due to its surfactant properties.
作用机制
The mechanism of action of Methyl2-aminoethane-1-sulfonatehydrochloride involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, thereby acting as a chelating agent. Additionally, its buffering capacity helps maintain the pH of solutions, which is crucial in many biochemical and industrial processes.
相似化合物的比较
Similar Compounds
2-(Tris(hydroxymethyl)methylamino)ethane-1-sulphonic acid: Known for its buffering capacity in biochemical applications.
N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid: Another buffering agent used in biological research.
Uniqueness
Methyl2-aminoethane-1-sulfonatehydrochloride stands out due to its unique combination of buffering, chelating, and surfactant properties. This makes it a versatile compound suitable for a wide range of applications in different fields.
属性
分子式 |
C3H10ClNO3S |
|---|---|
分子量 |
175.64 g/mol |
IUPAC 名称 |
methyl 2-aminoethanesulfonate;hydrochloride |
InChI |
InChI=1S/C3H9NO3S.ClH/c1-7-8(5,6)3-2-4;/h2-4H2,1H3;1H |
InChI 键 |
IJLHLBRAGOVDBR-UHFFFAOYSA-N |
规范 SMILES |
COS(=O)(=O)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13117207.png)



![1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B13117229.png)

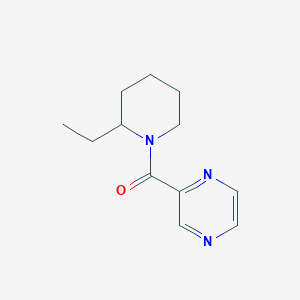
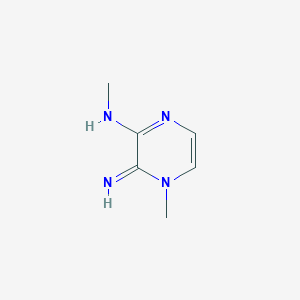

![2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
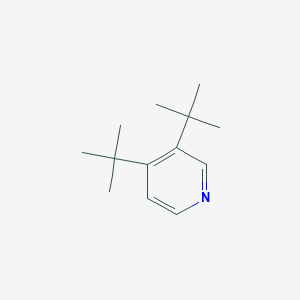
![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)
